N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide
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Description
N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.
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Scientific Research Applications
Sigma-2 Receptor Probe Development
N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide analogs have been studied for their binding to sigma-2 receptors. Specifically, research has shown the development of novel sigma-2 receptor probes, like RHM-1, which demonstrated high affinity in vitro for sigma-2 receptors. This suggests potential applications in studying these receptors more closely in various scientific contexts (Xu et al., 2005).
Catalysis in Organic Chemistry
The compound has been involved in studies related to Rh(III)-catalyzed oxidative olefination by directed C-H bond activation, indicating its potential in facilitating certain chemical reactions. This research highlights its role in developing new methods in organic synthesis (Rakshit et al., 2011).
Tumor Imaging and Radiotracers
In the field of medical imaging, derivatives of this compound have been synthesized and evaluated as potential radiotracers for imaging solid tumors. Studies have shown that these compounds can identify breast tumors in vivo, suggesting their application in tumor imaging, particularly in PET scans (Rowland et al., 2006).
Molecular Structure Analysis
The compound has also been a subject in studies exploring the molecular structure and intermolecular interactions of similar compounds, providing valuable insights into molecular geometry and the influence of crystal packing and dimerization on these structures (Karabulut et al., 2014).
Novel Pharmaceutical Agents
Research into derivatives of this compound has led to the development of novel pharmaceutical agents. For instance, its derivatives have shown potential as potent antistaphylococcal compounds with improved pharmaceutical properties, indicating its relevance in drug discovery and development (Haydon et al., 2010).
Properties
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-12(2)20-17-10-14(6-9-16(17)19-11)21-18(22)13-4-7-15(23-3)8-5-13/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWCKRQNGRGWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325583 |
Source
|
Record name | N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666113 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672949-86-9 |
Source
|
Record name | N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.